molecular formula C11H13ClN2O2 B2537903 N-[(benzylamino)carbonyl]-2-chloropropanamide CAS No. 879361-72-5

N-[(benzylamino)carbonyl]-2-chloropropanamide

Cat. No. B2537903
M. Wt: 240.69
InChI Key: JDNLQIGJSNXTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[(benzylamino)carbonyl]-2-chloropropanamide" is a chemical entity that can be synthesized through various organic reactions. It is related to a class of compounds that have been studied for their potential use in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and as intermediates for pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves several key steps, including carbonylation reactions, amine exchange reactions, and nucleophilic substitutions. For instance, a

Scientific Research Applications

Chemical Reactivity and Synthesis

N-[(benzylamino)carbonyl]-2-chloropropanamide and its derivatives exhibit a range of reactivities that are valuable in synthetic organic chemistry. For instance, the reactivity of a 2-chloroquinolinylfuranone derivative was explored against benzylamine, revealing the synthesis of various N-benzylamide, N-benzylpyrrolone, and 2-benzylaminoquinolinyl-N-benzylpyrrolone derivatives. These findings underline the versatility of benzylamine derivatives in creating complex molecules through nucleophilic reactions under varied conditions (Gad et al., 2021).

Anticonvulsant Activity

Research into N-Benzyl-3-[(chlorophenyl)amino]propanamides has demonstrated significant anticonvulsant activities in various models. These compounds were prepared through an uncatalyzed amine exchange reaction with benzylamine and showed notable efficacy in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. Some isomers were found to be more potent than standard drugs, indicating their potential for use against generalized seizures (Idris et al., 2011).

Carbonylation Reactions

The compound has been implicated in studies focusing on carbonylation reactions, which are crucial for the synthesis of amides and related organic compounds. For example, the carbonylation of amines and hydroamidation of olefins catalyzed by dodecacarbonyltriruthenium under carbon monoxide pressure demonstrated the formation of N-benzylformamide and N-benzylnonanamide, showcasing the effectiveness of such catalysts in organic synthesis (Tsuji et al., 1986).

Material Compatibility

In the pharmaceutical field, the compatibility of chlorpropamide (a related compound) with various excipients was studied using differential scanning calorimetry (DSC). This research is pivotal in pre-formulation stages to ensure the stability and efficacy of pharmaceutical formulations (Freire et al., 2009).

properties

IUPAC Name

N-(benzylcarbamoyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(12)10(15)14-11(16)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNLQIGJSNXTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(benzylamino)carbonyl]-2-chloropropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.